

# GSK864 Selectivity and Quantitative Data

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**Compound Focus: GSK864**

Cat. No.: S529511

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**GSK864** is characterized as an allosteric inhibitor targeting specific mutant forms of IDH1. The table below summarizes its published half-maximal inhibitory concentration (IC<sub>50</sub>) values, which are central to understanding its selectivity profile [1] [2].

Target	IC <sub>50</sub> Value	Experimental Assay / Context
IDH1 R132C Mutant	8.8 nM	NADPH production and thermal shift assay [2]
IDH1 R132H Mutant	15.2 nM	NADPH production and thermal shift assay [1] [2]
IDH1 R132G Mutant	16.6 nM	NADPH production and thermal shift assay [1] [2]
Wild-type IDH1	~466.5 nM	Selectivity assessment [2]
Wild-type IDH2	~1360 nM	Selectivity assessment [2]

This data shows that **GSK864** is significantly more potent against mutant IDH1 (R132C/H/G) than against the wild-type enzyme, with selectivity ranging from approximately 30 to over 50-fold [1] [2]. However, it is important to note that at higher concentrations (micromolar range), **GSK864** can also inhibit wild-type IDH1 activity in cellular models [3].

## Experimental Findings & Protocols

Researchers have used **GSK864** to investigate the biological consequences of inhibiting mutant and wild-type IDH1. Here is a summary of key findings and associated methodologies.

- **In Vitro Cell Proliferation Assay (Wild-type IDH1 Context)**

- **Purpose:** To determine the effect of **GSK864** on the growth of leukemia cell lines (Jurkat and MV4-11) expressing wild-type IDH1 [3].
- **Protocol:** Cells were treated with **GSK864** for 48 hours, and cell viability was measured. The IC<sub>50</sub> value for proliferation inhibition was found to be approximately 2 μmol/L [3].
- **Troubleshooting Note:** The effective concentration in this assay is much higher than the IC<sub>50</sub> for mutant IDH1, consistent with its lower potency against the wild-type enzyme. This suggests observed effects may be due to off-target inhibition at high concentrations.

- **In Vitro Metabolomic Analysis**

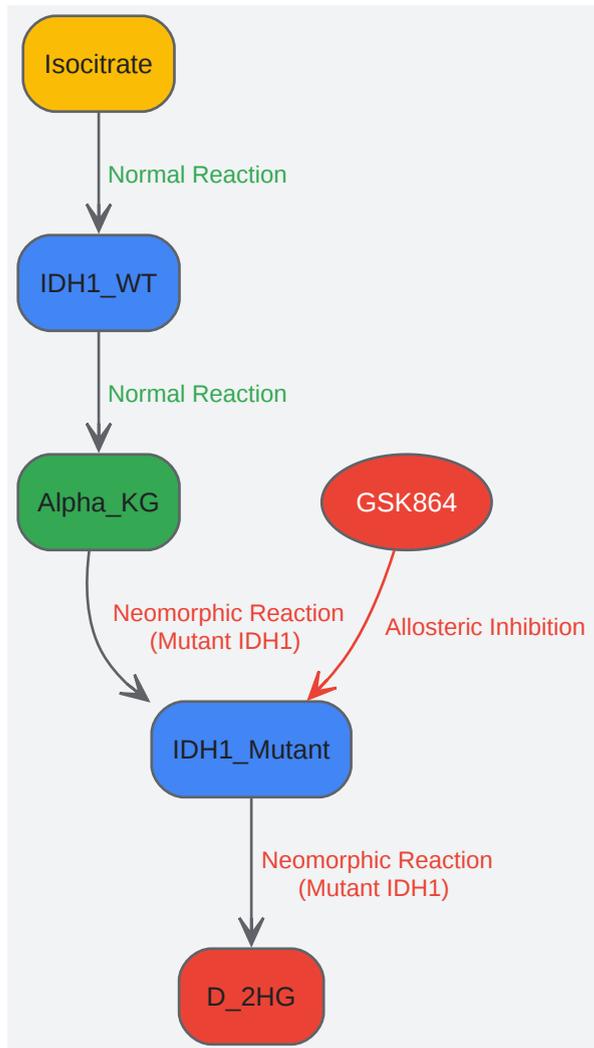
- **Purpose:** To profile global metabolic changes in leukemic cells following wild-type IDH1 inhibition [3].
- **Protocol:**
  - Treat cells (e.g., Jurkat, MV4-11) with **GSK864**.
  - Extract intracellular metabolites.
  - Perform untargeted metabolomics using GC-MS/MS.
  - Analyze data with multivariate statistical methods (e.g., PLS-DA) and pathway analysis tools (e.g., MetaboAnalyst).
- **Key Finding:** **GSK864** treatment can shift cellular metabolism, reducing metabolites related to the TCA cycle (e.g., fumarate, citrate, α-ketoglutarate) and altering one-carbon metabolism intermediates [3].

- **In Vivo Efficacy Study (Mutant IDH1 Context)**

- **Purpose:** To evaluate the ability of **GSK864** to inhibit 2-HG production and affect differentiation in a mouse model transplanted with human IDH1-mutant cells [1].
- **Protocol:**
  - Administer **GSK864** via intraperitoneal (IP) injection.
  - **Formulation:** PG:DMSO:PEG400:H<sub>2</sub>O (16.7:?:?:?, exact ratios to be verified from primary literature) [1].
  - Monitor drug concentration in peripheral blood and analyze bone marrow cells for differentiation markers (e.g., huCD45+ CD38+).
- **Outcome:** **GSK864** maintained significant blood concentrations for up to 24 hours and promoted early differentiation markers in engrafted mutant cells [1].

## Metabolic Pathway Context

The following diagram illustrates the metabolic context of IDH1 function and the point of inhibition for **GSK864**, which is crucial for interpreting your experimental results.



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## Key Considerations for Your Experiments

Based on the available data, here are critical factors to consider when using **GSK864**:

- **Concentration is Critical:** The selectivity of **GSK864** for mutant IDH1 is concentration-dependent.

- Use **nanomolar concentrations (e.g., 10-100 nM)** to specifically target IDH1 mutants (R132C/H/G).
- Be aware that at **micromolar concentrations (e.g., 1-2  $\mu\text{mol/L}$ )**, inhibition of wild-type IDH1 and other potential off-target effects can occur [3] [2].
- **Validate On-Target Effect:** When using **GSK864**, especially at higher concentrations, always measure the production of D-2HG (for mutant IDH1) or the  $\alpha\text{-KG/NADPH}$  ratio (for wild-type IDH1) to confirm the on-target effect is responsible for the observed phenotype [3] [1].
- **Use an Inactive Analog for Control:** The chemical probe community suggests using an inactive analog, **GSK990**, as a critical control to rule out off-target effects not related to IDH1 inhibition [2].

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## References

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